(R)-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide
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Overview
Description
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, phenylethyl, and nitrophenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide typically involves multiple steps:
Oxidation of p-aminophenylethanol: The hydroxyl group on p-aminophenylethanol is oxidized to form nitrobenzene acetaldehyde.
Reductive Amination: ®-2-amino-1-phenylethanol undergoes reductive amination to yield ®-2-p-nitrobenzene ethylamine-1-phenylethanol.
Substitution Reaction: The final step involves the substitution of the amino group with a trifluoroacetamide group using (Boc)2O.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in 1,4-dioxane.
Reduction: Sodium borohydride in dichloromethane.
Substitution: (Boc)2O for trifluoroacetamide substitution.
Major Products
Oxidation: Formation of nitrobenzene acetaldehyde.
Reduction: Formation of p-nitrobenzene ethylamine.
Substitution: Formation of trifluoroacetamide derivatives.
Scientific Research Applications
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
®-2-hydroxy-4-phenylbutyric acid: A chiral alcohol intermediate used in the production of angiotensin-converting enzyme inhibitors.
®-4-nitrophenethyl-(2-hydroxy-2-phenylethyl)-tert-butyl carbamate: Another compound with similar structural features and synthetic routes.
Properties
Molecular Formula |
C18H17F3N2O4 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2R)-2-hydroxy-2-phenylethyl]-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)17(25)22(12-16(24)14-4-2-1-3-5-14)11-10-13-6-8-15(9-7-13)23(26)27/h1-9,16,24H,10-12H2/t16-/m0/s1 |
InChI Key |
JPSMUXFFZKKIGH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Origin of Product |
United States |
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